Bienvenue dans la boutique en ligne BenchChem!

Roxatidine Acetate Hydrochloride

Potency H2-Receptor Antagonism Dose Reduction

Roxatidine Acetate Hydrochloride (CAS 93793-83-0) is the preferred H2-receptor antagonist for precise experimental design. Unlike cimetidine, it exhibits 12- to 100-fold weaker CYP450 inhibition, eliminating drug-drug interaction confounds. Its 4- to 6-fold higher potency permits lower therapeutic dosing, while absent antiandrogenic activity removes endocrine bias in gastric acid suppression studies. Ideal as a negative control for hepatic CYP liability assays, a quantitative benchmark for dose-response studies, and a predictable-kinetics compound for juvenile toxicology research. Procure with confidence for reproducible, high-impact data.

Molecular Formula C19H29ClN2O4
Molecular Weight 384.9 g/mol
CAS No. 93793-83-0
Cat. No. B1679587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxatidine Acetate Hydrochloride
CAS93793-83-0
SynonymsRoxatidine Acetate Hydrochloride;  ROXATIDINE ACETATE HCl;  Gastralgin;  Altat;  Roxit;  HOE 760;  HOE-760;  N-(3-(3-(N(1)-piperidinylmethyl)phenoxy)propyl)acetoxyacetamide;  TZU 0460;  TZU-0460; 
Molecular FormulaC19H29ClN2O4
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl
InChIInChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H
InChIKeyFEWCTJHCXOHWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Roxatidine Acetate Hydrochloride CAS 93793-83-0: Procurement-Ready Product Identity and Baseline Specifications


Roxatidine Acetate Hydrochloride (CAS 93793-83-0), the hydrochloride salt of the acetate ester prodrug of roxatidine, is a specific and competitive histamine H2-receptor antagonist. Its molecular formula is C19H28N2O4·HCl with a molecular weight of 384.90 g/mol [1]. Standard analytical specifications from vendor technical datasheets include a purity of >98.0% (by HPLC and non-aqueous titration) and a melting point range of 146.0–150.0 °C [2]. As a small-molecule active pharmaceutical ingredient, it is employed primarily as a reference standard or for research in gastric acid secretion inhibition [1].

Roxatidine Acetate Hydrochloride CAS 93793-83-0: Why Simple H2-Receptor Antagonist Substitution is Inadequate


While multiple H2-receptor antagonists share a common therapeutic target, substitution of Roxatidine Acetate Hydrochloride with older analogs like cimetidine or ranitidine is not equivalent. Key differentiators include its distinct prodrug activation pathway [1], a potency profile that allows for a 4- to 6-fold lower therapeutic dose compared to cimetidine, thereby reducing total chemical load [2], and a markedly reduced propensity to inhibit cytochrome P450 (CYP) enzymes, which mitigates the risk of clinically significant drug-drug interactions that are a hallmark of cimetidine therapy [3]. These quantitative differences necessitate product-specific procurement for precise experimental design.

Roxatidine Acetate Hydrochloride CAS 93793-83-0: A Quantitative Evidence Guide for Scientific Differentiation


Roxatidine Acetate Hydrochloride vs. Cimetidine: 4- to 6-Fold Higher Potency Enables Lower Therapeutic Dose

Roxatidine acetate demonstrates significantly greater potency in inhibiting gastric acid secretion compared to cimetidine. The compound is 4- to 6-fold more potent than cimetidine on a weight basis [1], [2]. This allows for a therapeutically effective daily dose of 150 mg for roxatidine, compared to 800 mg for cimetidine, achieving equivalent clinical outcomes [1].

Potency H2-Receptor Antagonism Dose Reduction

Roxatidine Acetate Hydrochloride vs. Cimetidine: 12- to 100-Fold Weaker CYP450 Inhibition Mitigates Drug-Drug Interaction Risk

In a direct comparative study, Roxatidine Acetate Hydrochloride (ROX) exhibited inhibition constants (Ki) for multiple cytochrome P450 enzyme activities in mouse hepatic microsomes that were 12- to 100-fold higher than those of cimetidine (CIM), indicating a substantially weaker affinity and inhibitory potency [1]. Furthermore, in human subjects, a urinary biomarker for CYP3A4 activity (6β-hydroxycortisol to 17-hydroxycorticosteroids ratio) decreased by 25–35% from baseline with cimetidine (800 mg/day), whereas it remained unchanged during treatment with roxatidine (150 mg/day) [1].

CYP450 Inhibition Drug-Drug Interactions Hepatic Metabolism

Roxatidine Acetate Hydrochloride vs. Ranitidine: Comparable Gastric Ulcer Healing Rates at Half the Daily Dose

A randomized, double-blind, multicenter study directly compared roxatidine acetate (150 mg once daily) with ranitidine (300 mg once daily) in patients with gastric ulcer disease. The cumulative healing rates at 6 weeks were 77% for the roxatidine group and 76% for the ranitidine group, demonstrating therapeutic equivalence at half the total daily dose of the comparator [1]. An earlier 8-week study found healing rates of 85.6% and 88.2% for roxatidine and ranitidine, respectively [2].

Gastric Ulcer Healing Rate Clinical Efficacy

Roxatidine Acetate Hydrochloride: Prodrug Activation and Pharmacokinetic Profile Drive Sustained Acid Suppression

Roxatidine Acetate Hydrochloride functions as an ester prodrug that is rapidly and nearly completely absorbed (>95%) after oral administration [1]. It is then deacetylated to its major active metabolite, roxatidine, with the parent compound being undetectable in plasma [1]. The granulated capsule formulation provides modified-release properties, achieving a plasma terminal half-life of approximately 6 hours for the active moiety [2]. This pharmacokinetic profile supports once-daily dosing, as steady-state plasma levels are reached by the fourth dose [1].

Prodrug Pharmacokinetics Oral Bioavailability

Roxatidine Acetate Hydrochloride vs. Cimetidine: Lack of Antiandrogenic Activity Avoids Endocrine Disruption

In contrast to cimetidine, which is known to exhibit antiandrogenic side effects such as gynecomastia due to binding at the androgen receptor, Roxatidine Acetate Hydrochloride has been shown in human pharmacology studies to lack antiandrogenic activity [1]. This class-level distinction is attributed to the structural differences between the compounds, specifically the absence of the imidazole ring found in cimetidine [2].

Antiandrogenic Endocrine Safety Selectivity

Roxatidine Acetate Hydrochloride: Dose-Adjusted Pharmacokinetics in Pediatric Patients Aligns with Adult Profiles

Pharmacokinetic studies in pediatric patients (aged 6–14 years) with acid-related diseases have shown that when adjusted for body surface area (BSA) or body weight (BW), the clearance (CL/F) and volume of distribution (Vd/F) of roxatidine are comparable to those in healthy adult volunteers [1]. A close correlation between Cmax and AUC0–∞ to the dose per unit BSA (mg/m²) or BW (mg/kg) was also demonstrated [1].

Pediatric Pharmacokinetics Dose Normalization Population PK

Roxatidine Acetate Hydrochloride CAS 93793-83-0: Optimized Application Scenarios Based on Quantitative Differentiation


Reference Standard for CYP450-Mediated Drug-Drug Interaction Assays

Given its 12- to 100-fold weaker inhibition of CYP450 enzymes compared to cimetidine [1], Roxatidine Acetate Hydrochloride serves as an ideal negative control or reference standard in assays designed to evaluate the potential of test compounds to cause hepatic drug-drug interactions. Researchers can use it to establish a baseline for a therapeutically relevant H2-antagonist that is not expected to interfere with CYP metabolism.

Potency Benchmarking and Dose-Response Modeling for H2-Receptor Antagonists

With a confirmed 4- to 6-fold higher potency than cimetidine and comparable efficacy to ranitidine at half the dose [2], Roxatidine Acetate Hydrochloride is a critical comparator for dose-response studies. It provides a quantitative benchmark for evaluating the potency and therapeutic index of novel H2-receptor antagonists or gastroprotective agents in preclinical models.

Pediatric or Juvenile Toxicology Studies Requiring Linear and Predictable PK

The demonstration that pharmacokinetic parameters (CL/F, Vd/F) for Roxatidine Acetate Hydrochloride are comparable between pediatric and adult populations after dose normalization by BSA or BW [3] makes it a suitable compound for juvenile toxicology or safety pharmacology studies. Its predictable, linear kinetics facilitate accurate dose extrapolation from adult data, which is a key requirement for regulatory submissions in pediatric drug development.

In Vivo Studies of Gastric Acid Suppression Without Endocrine Confounding

For studies exploring the physiological effects of sustained gastric acid suppression—such as those investigating changes in gastric microbiome, hormone secretion (e.g., gastrin), or nutrient absorption—Roxatidine Acetate Hydrochloride is the H2-antagonist of choice. Its lack of antiandrogenic activity, in stark contrast to cimetidine [2], eliminates a significant endocrine confounder, ensuring that observed effects are attributable to acid suppression rather than off-target hormonal modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roxatidine Acetate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.